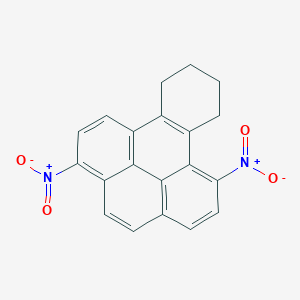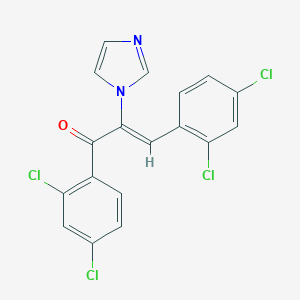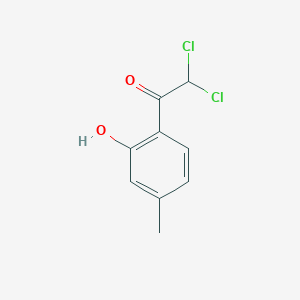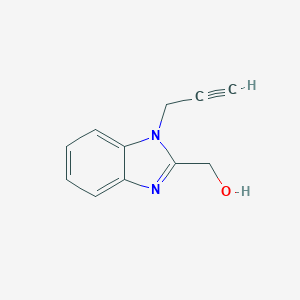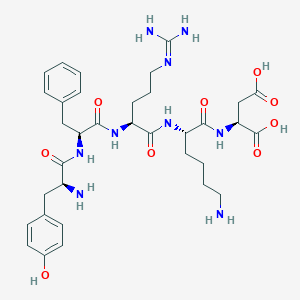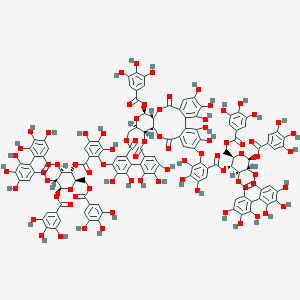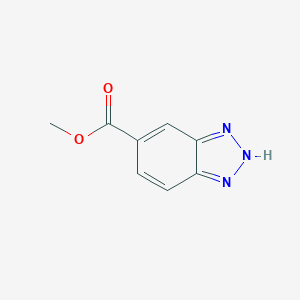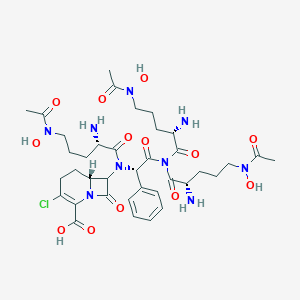![molecular formula C6H6O3 B056195 (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one CAS No. 120200-54-6](/img/structure/B56195.png)
(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one, also known as the crown ether derivative, is a cyclic organic compound with a unique structure. This compound has been widely studied due to its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
科学研究应用
The crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative has been extensively studied for its potential applications in scientific research. One of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one most promising areas of research is in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one field of biochemistry and pharmacology. This compound has been shown to have a high affinity for certain metal ions, such as potassium and sodium, and can be used as a selective ionophore for (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onese ions. This property has led to (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one development of new methods for detecting and measuring metal ions in biological samples.
作用机制
The mechanism of action of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative is based on its ability to selectively bind to metal ions. This binding occurs through (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one formation of coordination complexes between (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner and (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one metal ion. This complex formation can lead to changes in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one chemical and physical properties of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one metal ion, which can be used to detect and measure (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one ion in biological samples.
生化和生理效应
The biochemical and physiological effects of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative are related to its ability to selectively bind to metal ions. This binding can lead to changes in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one activity of enzymes and o(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner proteins that require metal ions for (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oneir function. The crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative has also been shown to have potential applications in drug delivery, as it can selectively bind to certain metal ions and transport drugs to specific cells or tissues.
实验室实验的优点和局限性
The crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative has several advantages for use in laboratory experiments. It has a high affinity for certain metal ions, making it a useful tool for detecting and measuring (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onese ions in biological samples. It is also relatively easy to syn(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onesize and has been optimized for high yields and purity. However, (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onere are also limitations to its use. The crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative can be toxic to cells at high concentrations, which can limit its use in certain experiments. It also has limited selectivity for certain metal ions, which can lead to false positive results in certain assays.
未来方向
There are several future directions for research on (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative. One area of interest is in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one development of new methods for detecting and measuring metal ions in biological samples. This could lead to advances in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one diagnosis and treatment of diseases related to metal ion imbalances. Ano(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner area of interest is in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one development of new drug delivery systems based on (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one selective binding properties of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative. This could lead to more targeted and effective treatments for a variety of diseases. Finally, (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onere is potential for (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative to be used in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one development of new materials with unique properties, such as sensors and catalysts.
合成方法
The syn(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onesis method of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one involves (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one reaction of 2,3-epoxy-1-propanol with ethylene glycol in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one presence of a catalyst. The resulting product is (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onen treated with a strong acid to form (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative. This syn(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onesis method has been widely used in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one laboratory setting and has been optimized for high yields and purity.
属性
CAS 编号 |
120200-54-6 |
|---|---|
产品名称 |
(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one |
分子式 |
C6H6O3 |
分子量 |
126.11 g/mol |
IUPAC 名称 |
(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one |
InChI |
InChI=1S/C6H6O3/c7-2-1-3-5-6(9-5)4(2)8-3/h3-6H,1H2/t3-,4+,5-,6+/m1/s1 |
InChI 键 |
ZHLTWTLPLRCHHK-MOJAZDJTSA-N |
手性 SMILES |
C1[C@@H]2[C@@H]3[C@@H](O3)[C@H](C1=O)O2 |
SMILES |
C1C2C3C(O3)C(C1=O)O2 |
规范 SMILES |
C1C2C3C(O3)C(C1=O)O2 |
同义词 |
3,8-Dioxatricyclo[3.2.1.02,4]octan-6-one, [1R-(1-alpha-,2-bta-,4-bta-,4-alpha-)]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



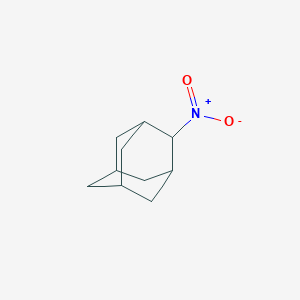
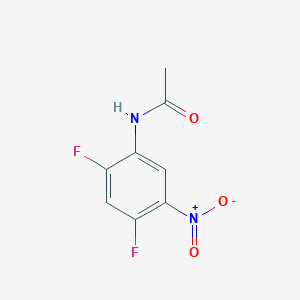
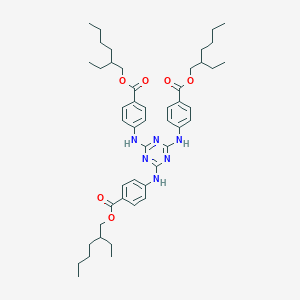
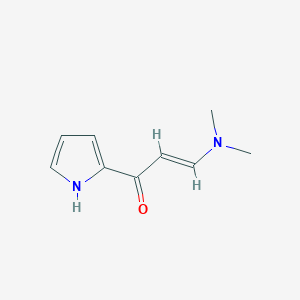
![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)
